Erythrosin(E)

Übersicht

Beschreibung

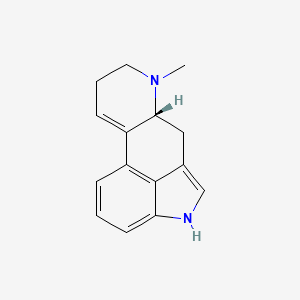

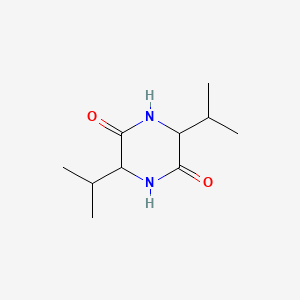

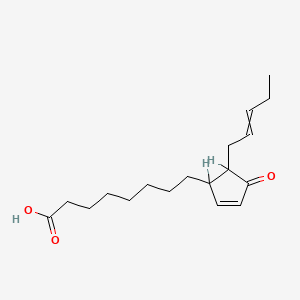

Erythrosin(E), also known as Erythrosine or Red No. 3, is an organoiodine compound and a derivative of fluorone . It is primarily used as a pink dye for food coloring . The chemical formula of Erythrosin(E) is C20H8I4O5 .

Synthesis Analysis

Erythrosin(E) can be synthesized from fluorescein through an electrochemical process . The synthesis process has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 1990 and the EU Scientific Committee for Food (SCF) in 1989 .Molecular Structure Analysis

The molecular structure of Erythrosin(E) is characterized by the disodium salt of 2,4,5,7-tetraiodo fluorescein . Its maximum absorbance is at 530 nm in an aqueous solution, and it is subject to photodegradation .Chemical Reactions Analysis

Erythrosin(E) is subject to gamma radiolysis, a process where the dye is degraded and decolored using gamma radiation .Physical And Chemical Properties Analysis

Erythrosin(E) is soluble in water and ethanol . It has a molar mass of 879.86 g/mol and a melting point of 142 to 144 °C . An aqueous solution of Erythrosin(E) will form a yellow-brown precipitate when drops of HCl are added and a red precipitate when drops of NaOH solution are added .Wissenschaftliche Forschungsanwendungen

Neural Tube Development in Chicken Embryos :

- Study : "Effects of Erythrosine (E127) on Neural Tube Development in Early Chicken Embryos" (Ozdemir Ovalioglu et al., 2019).

- Findings : Erythrosine increased the risk of neural tube defects in early-stage chicken embryos, even at half the dose of the approved use limit.

Protein Determination by Fluorescence Quenching :

- Study : "Determination of proteins by fluorescence quenching of erythrosin B" (Ma, Li, & Tong, 1996).

- Findings : Erythrosin B (EB) binding to proteins causes a decrease in fluorescence, providing a basis for a new method to determine proteins.

Genotoxic and Mutagenic Effects on HepG2 Cells :

- Study : "Genotoxic and mutagenic effects of erythrosine B, a xanthene food dye, on HepG2 cells" (Chequer et al., 2012).

- Findings : Erythrosine B showed genotoxicity at high concentrations and mutagenicity at various concentrations in HepG2 cells, suggesting potential DNA damage.

Removal and Recovery from Wastewater :

- Study : "Process development for the removal and recovery of hazardous dye erythrosine from wastewater by waste materials-Bottom Ash and De-Oiled Soya as adsorbents" (Mittal et al., 2006).

- Findings : Erythrosine can be effectively removed from wastewater using Bottom Ash and De-Oiled Soya, with a high rate of recovery.

Effects on Thyroid Function in Normal Men :

- Study : "Effects of oral erythrosine (2',4',5',7'-tetraiodofluorescein) on thyroid function in normal men" (Gardner et al., 1987).

- Findings : Erythrosine led to significant changes in serum TSH concentration and peak TSH increment after TRH in men receiving high doses.

Influence on Calcium Uptake in Sorghum Cultivars :

- Study : "Erythrosine B influence on calcium (45Ca) uptake in four sorghum cultivars" (Wilkinson & Duncan, 1993).

- Findings : Erythrosine B inhibited calcium uptake in certain sorghum cultivars, suggesting its potential role in plant physiology studies.

Antimicrobial Effect in Oral Plaque Biofilms :

- Study : "Erythrosine is a potential photosensitizer for the photodynamic therapy of oral plaque biofilms" (Wood et al., 2006).

- Findings : Erythrosine showed potential as a photosensitizer in photodynamic therapy for treating oral plaque biofilms.

Wirkmechanismus

While the specific mechanism of action for Erythrosin(E) is not detailed in the search results, it is known that it is used as a food coloring, printing ink, biological stain, dental plaque disclosing agent, radiopaque medium, sensitizer for orthochromatic photographic films, and visible light photoredox catalyst .

Eigenschaften

IUPAC Name |

2-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8I4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6,25H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAINPTZBIXYTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)O)I)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203272 | |

| Record name | 2,4,5,7-Tetraiodofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

548-25-4 | |

| Record name | 2-(6-Hydroxy-2,4,5,7-tetraiodo-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrosin(E) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5,7-Tetraiodofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(S)-((2R,5S)-4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-methoxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1217985.png)

![8-Methyl-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B1217989.png)

![(8r,9s,10r,13s,14s,17r)-10,13-Dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(4'h,6h)-dione](/img/structure/B1217992.png)

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1217999.png)